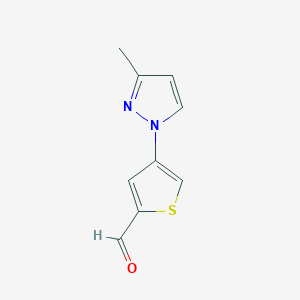
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide is a compound with a molecular formula of C9H14N2O4 and a molecular weight of 214.22 g/mol This compound is notable for its pyrrolidine-2,5-dione ring structure, which is linked to an amino acid derivative
Preparation Methods
The synthesis of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of 3,3-dimethyl-2,5-dioxopyrrolidine with an appropriate amino acid derivative under controlled conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which is significant in its anticonvulsant activity . The pathways involved in its mechanism of action are still under investigation, but its effects on ion channels and neurotransmitter systems are of particular interest.
Comparison with Similar Compounds
Similar compounds to 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide include other pyrrolidine-2,5-dione derivatives. These compounds share a similar core structure but differ in their side chains and functional groups. For example:
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate: Used in mass spectrometry for studying protein-protein interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H15N3O3 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C9H15N3O3/c1-9(2)3-6(13)12(8(9)15)4-5(10)7(11)14/h5H,3-4,10H2,1-2H3,(H2,11,14) |
InChI Key |
KFCCVWMQAGDHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CC(C(=O)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


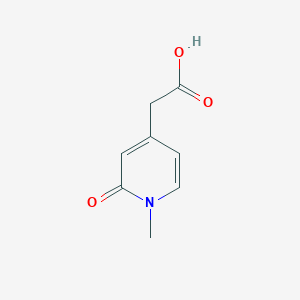
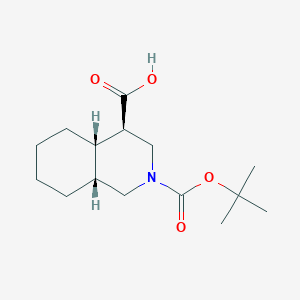

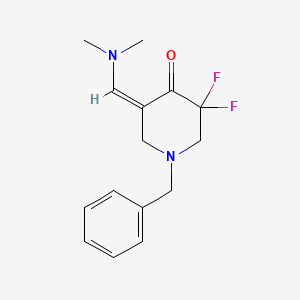


![5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13063149.png)
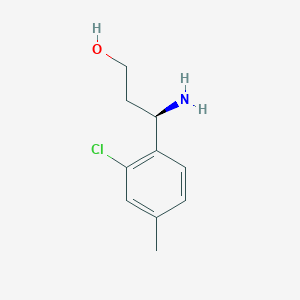
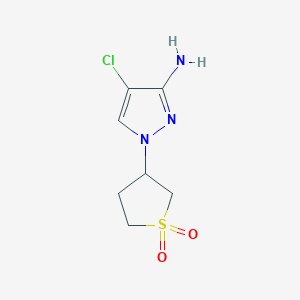
![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)
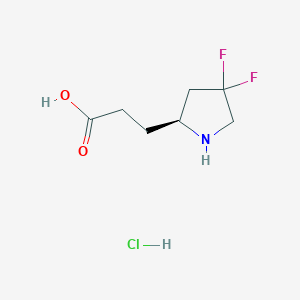

![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)
